![molecular formula C13H18N2O2 B2446638 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid CAS No. 1225863-00-2](/img/structure/B2446638.png)
4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid
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Description
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Complexation and Structural Studies
- Complexation with Metals : Compounds related to 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid, such as 2-(2-amino-ethylamino)-benzoic acid, have been used in metal complexation studies. These complexes are examined using UV-Vis and IR spectroscopy and X-ray crystallography, providing insights into molecular interactions and structures (Woodburn et al., 2010).
Crystallography
- Co-Crystallization with Chiral Compounds : The benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystal represents an application of non-centrosymmetric co-crystallization, highlighting the potential of such compounds in forming crystal structures with unique properties (Chesna et al., 2017).
Organic Synthesis
- Synthesis of Functionalized Pyrrolidinones : The compound has been involved in the synthesis of functionalized 2-pyrrolidinones through domino reactions, demonstrating its role in creating novel organic compounds (Gao et al., 2013).
Material Science
- Luminescence and Magnetism in Coordination Polymers : The related compound, 4-(pyridin-4-yl)benzoic acid, has been used to synthesize new metal-coordination networks displaying interesting properties like luminescence and magnetism (Mehlana et al., 2012).
Miscellaneous Applications
- Antimicrobial Activity : Some derivatives of benzoic acid have shown potential in antimicrobial applications, indicating the possible use of 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid in this area as well (Sodha et al., 2003).
properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-3-5-12(6-4-11)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMREHNUPSZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid |
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